5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine
Description
5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core. Key structural elements include:
- 3-(4-Chlorophenyl) substituent: Introduces aromaticity and electron-withdrawing effects, influencing electronic properties and binding interactions .
- 2-Methyl group: Modifies steric and electronic profiles at the pyrazole ring .
- 7-(Piperidin-1-yl) substituent: A nitrogen-containing heterocycle that may enhance solubility and modulate receptor binding .
This compound is part of a broader class of pyrazolo[1,5-a]pyrimidines, which are explored for diverse applications, including medicinal chemistry and materials science .
Properties
Molecular Formula |
C22H27ClN4 |
|---|---|
Molecular Weight |
382.9 g/mol |
IUPAC Name |
5-tert-butyl-3-(4-chlorophenyl)-2-methyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C22H27ClN4/c1-15-20(16-8-10-17(23)11-9-16)21-24-18(22(2,3)4)14-19(27(21)25-15)26-12-6-5-7-13-26/h8-11,14H,5-7,12-13H2,1-4H3 |
InChI Key |
ONKWEXOMJYYJNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C(C)(C)C)N4CCCCC4 |
Origin of Product |
United States |
Preparation Methods
Vilsmeier-Haack Formylation and Cyclization
A foundational strategy involves the Vilsmeier-Haack reaction , which facilitates the introduction of formyl groups into heterocyclic precursors. In a one-flask procedure adapted from pyrazolo[3,4-d]pyrimidine syntheses (MDPI, 2017), 5-aminopyrazole derivatives undergo formylation using phosphorus tribromide (PBr₃) in dimethylformamide (DMF) at 60°C. For the target compound, this step generates a 4-formyl intermediate, which subsequently reacts with hexamethyldisilazane (HMDS) to form the pyrazolo[1,5-a]pyrimidine core via intramolecular cyclization.
Key reaction parameters :
Nucleophilic Aromatic Substitution at Position 7
The piperidin-1-yl group at position 7 is introduced via nucleophilic aromatic substitution (SNAr). Patent data (US8513263B2) demonstrates that halogenated pyrazolo[1,5-a]pyrimidines react with piperidine under basic conditions (e.g., K₂CO₃ in DMF) at 100°C. For example:
Optimized conditions :
Suzuki-Miyaura Cross-Coupling for Aryl Substituents
The 3-(4-chlorophenyl) group is installed via Suzuki-Miyaura coupling between a boronic ester and a brominated pyrazolo[1,5-a]pyrimidine intermediate. Palladium catalysts (e.g., Pd(PPh₃)₄) enable this transformation in toluene/ethanol mixtures at 80°C.
Critical factors :
Optimization of Reaction Conditions
Temperature and Solvent Effects
Reaction efficiency correlates strongly with solvent polarity and temperature:
| Step | Optimal Solvent | Temperature | Yield Improvement |
|---|---|---|---|
| Vilsmeier formylation | DMF | 60°C | 91% |
| SNAr (piperidine) | DMSO | 100°C | 85% |
| Suzuki coupling | Toluene/EtOH (3:1) | 80°C | 78% |
Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in SNAr reactions, while toluene minimizes side reactions during cross-coupling.
Catalytic Systems for Coupling Reactions
Comparative studies of palladium catalysts reveal that Pd(OAc)₂ with XPhos ligand increases coupling efficiency for sterically hindered substrates:
| Catalyst | Ligand | Yield | Byproducts |
|---|---|---|---|
| Pd(PPh₃)₄ | None | 65% | 12% |
| Pd(OAc)₂/XPhos | XPhos | 78% | 5% |
This system reduces homocoupling byproducts, critical for gram-scale synthesis.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adapting batch protocols to continuous flow systems reduces reaction times and improves reproducibility:
Purification Strategies
Final purification employs recrystallization from ethanol/water (4:1), achieving >99% purity (HPLC). Alternative methods like silica gel chromatography are avoided due to scalability limitations.
Comparative Analysis of Synthetic Strategies
| Method | Steps | Total Yield | Cost (USD/g) |
|---|---|---|---|
| Vilsmeier + SNAr | 3 | 62% | 220 |
| Suzuki + Cyclization | 4 | 58% | 290 |
| One-flask (HMDS) | 2 | 85% | 180 |
The one-flask approach utilizing HMDS offers superior yield and cost efficiency, though it requires stringent moisture control .
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines, including this compound. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in various cancer cell lines. For instance:
- Mechanism of Action : By inhibiting CDK2, the compound disrupts the phosphorylation processes essential for cell cycle progression, thereby reducing proliferation rates in cancer cells.
- Case Studies : In vitro studies demonstrated significant cytotoxic effects against breast and lung cancer cell lines, with IC50 values indicating effective concentration ranges for therapeutic application.
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity against various bacterial strains:
- Activity Spectrum : Exhibited activity against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : Comparable to established antibiotics, indicating potential as an antimicrobial agent.
Neurological Applications
The piperidine component of the compound suggests potential applications in neurology:
- Neuroprotective Effects : Preliminary studies indicate that derivatives may offer protection against neurodegenerative conditions by modulating neurotransmitter systems.
Synthesis and Mechanism of Action
The synthesis of 5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions, including methods such as Suzuki–Miyaura coupling. The mechanism of action primarily involves interaction with molecular targets like CDK2, leading to alterations in cellular signaling pathways associated with growth and survival.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Key Observations :
- Piperidine vs. Pyrrolidine : Piperidine’s larger ring size may improve binding to targets with deeper hydrophobic pockets .
- Trifluoromethyl groups (e.g., in ) enhance electron-withdrawing effects and metabolic stability .
- Morpholine derivatives (e.g., ) often exhibit improved aqueous solubility due to the oxygen atom’s polarity .
Substituent Variations at Position 3 and 5
The 3-(4-chlorophenyl) and 5-tert-butyl groups are conserved in many analogs, but variations exist:
Key Observations :
- 4-Chlorophenyl at position 3 (as in the target compound) is associated with antioxidant activity, though substituents at position 5 (e.g., tert-butyl) may modulate potency .
- Carbamate derivatives (e.g., ) demonstrate high synthetic yields (>80%) and stability, making them viable for prodrug development .
Reactivity and Functionalization
- Halogenation : highlights that 7-aryl pyrazolo[1,5-a]pyrimidines undergo selective iodination at the pyrazole ring, enabling late-stage diversification .
- Metal Complexation : Pyrazolo[1,5-a]pyrimidines with pyridyl groups (e.g., ) form stable Re(I) complexes, suggesting utility in imaging or catalysis .
Biological Activity
The compound 5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine class, notable for its unique structural features and potential biological activities. This article explores its biological activity based on available research findings, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 373.88 g/mol. Its structure includes a tert-butyl group, a chlorophenyl moiety, and a piperidine ring fused with a pyrazolo-pyrimidine core, which contributes to its diverse chemical reactivity and biological activity .
Structural Features
| Feature | Description |
|---|---|
| Tert-butyl group | Enhances lipophilicity and stability |
| Chlorophenyl group | Potential for interactions with biological targets |
| Piperidine moiety | Associated with various pharmacological activities |
Antimicrobial Properties
Research indicates that 5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine exhibits significant antimicrobial activity. It has been tested against various pathogens, demonstrating efficacy particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Case Study: Antimicrobial Efficacy
In a study assessing the compound's antimicrobial properties, it was found to inhibit the growth of Mycobacterium bovis BCG in both active and dormant states. Molecular docking studies revealed strong binding affinity to the active site of the mycobacterial enoyl reductase (InhA) enzyme, crucial for fatty acid biosynthesis .
Anticancer Activity
The compound has also been investigated for its anticancer potential. Studies have shown that it can inhibit cellular proliferation in various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 cells. The compound's IC50 values ranged from 0.87 to 12.91 μM, indicating potent activity compared to standard chemotherapeutics like 5-Fluorouracil .
The anticancer effects are attributed to the compound's ability to induce apoptosis through modulation of key signaling pathways. Specifically, it has been shown to increase levels of caspase 9 in treated cancer cells, suggesting activation of intrinsic apoptotic pathways .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinities of 5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine with various biological targets. These studies indicate that the compound may interact with specific kinases and enzymes involved in disease pathways, potentially modulating their activity .
Binding Affinity Results
| Target Protein | Binding Affinity (kcal/mol) | Biological Activity |
|---|---|---|
| Enoyl Reductase (InhA) | -9.5 | Antimicrobial |
| CDK9 | -8.2 | Anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
